1-(4-Bromophenyl)cyclopentan-1-amine hydrochloride
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Overview
Description
“1-(4-Bromophenyl)cyclopentan-1-amine hydrochloride” is a chemical compound with the molecular formula C11H15BrClN and a molecular weight of 276.6 .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C11H14BrN.ClH/c12-10-5-3-9(4-6-10)11(13)7-1-2-8-11;/h3-6H,1-2,7-8,13H2;1H . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model.Scientific Research Applications
Neuropharmacological Properties
- Serotonin Uptake Inhibition: The compound 4-(p-Bromophenyl)-bicyclo(2,2,2)octan-1-amine, which shares structural similarities with 1-(4-Bromophenyl)cyclopentan-1-amine hydrochloride, has been identified as a potent antagonist of serotonin depletion, indicating its potential use in neuropharmacology (Fuller et al., 1978).
Chemical Synthesis and Characterization
- Synthesis of Heterospiro Systems: A study by Kisel et al. (2002) describes the synthesis of 1-(2-Bromomethylphenyl)-1-cyclopentanecarbonitrile, a compound closely related to this compound. This work is crucial for the development of derivatives in heterospiro systems (Kisel, Kostyrko, & Kovtunenko, 2002).
- Crystal Structure Analysis: Mague et al. (2014) conducted a crystal structure analysis of a compound similar to this compound, providing valuable insights into its molecular geometry and intermolecular interactions (Mague et al., 2014).
Organic Chemistry Applications
- Benzimidazole Synthesis: Lygin and Meijere (2009) utilized o-Bromophenyl isocyanide, a structurally related compound, to synthesize 1-substituted benzimidazoles, demonstrating its utility in organic synthesis (Lygin & Meijere, 2009).
- Bischler Indole Synthesis: Research by Black et al. (1980) involving 4-bromophenacyl bromide, a compound similar to this compound, was crucial in the synthesis of aryl indoles, a significant process in organic chemistry (Black, Gatehouse, Théobald, & Wong, 1980).
Photoinitiator Synthesis
- Photoinitiator Development: Zeng Zhi-ming (2003) synthesized 1-(4-Aminophenyl)-2-diethylamino-1-propanone hydrochloride, a related compound, demonstrating its potential as a water-soluble photoinitiator (Zeng Zhi-ming, 2003).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
1-(4-bromophenyl)cyclopentan-1-amine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrN.ClH/c12-10-5-3-9(4-6-10)11(13)7-1-2-8-11;/h3-6H,1-2,7-8,13H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDUWFLSBTKRNKX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=C(C=C2)Br)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrClN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.60 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1172462-36-0 |
Source
|
Record name | 1-(4-bromophenyl)cyclopentan-1-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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